1-[(2S)-2-hydroxypropyl]piperidin-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(2S)-2-hydroxypropyl]piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
UIAWRZZLFDSISI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN1CCCCC1=O)O |
Canonical SMILES |
CC(CN1CCCCC1=O)O |
Origin of Product |
United States |
The Significance of Chiral Piperidone Scaffolds in Synthetic Organic Chemistry
Chiral piperidone scaffolds are heterocyclic motifs of immense importance in the field of synthetic organic chemistry. thieme-connect.comresearchgate.net Their rigid, six-membered ring structure provides a well-defined three-dimensional framework that is a common feature in a vast number of pharmaceuticals and alkaloids. nih.govresearchgate.netnih.gov The incorporation of a chiral center within the piperidone ring allows for the diastereoselective and enantioselective synthesis of complex target molecules. researchgate.netnih.gov
The versatility of these scaffolds stems from the reactivity of the lactam functionality, which can be manipulated through various chemical transformations. mdpi.com Furthermore, the piperidone ring can be readily functionalized at multiple positions, enabling the introduction of diverse substituents and the construction of intricate molecular designs. acs.orgacs.org This adaptability has made chiral piperidones invaluable building blocks in the total synthesis of natural products and the development of novel therapeutic agents. researchgate.netnih.gov The ability to control the stereochemistry of these scaffolds is crucial, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. thieme-connect.com
An Overview of 1 2s 2 Hydroxypropyl Piperidin 2 One: Structural Context and Research Prominence
The chemical compound 1-[(2S)-2-hydroxypropyl]piperidin-2-one is a chiral derivative of piperidin-2-one. Its structure is characterized by a six-membered lactam ring with a (2S)-2-hydroxypropyl substituent attached to the nitrogen atom. This specific stereochemistry at the C2 position of the propyl side chain, coupled with the piperidone core, makes it a potentially valuable synthon for asymmetric synthesis.
While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structural motifs are present in a variety of more complex molecules that have been the subject of chemical investigation. The presence of both a hydroxyl group and a lactam functionality offers multiple points for chemical modification, suggesting its potential utility as a versatile intermediate in the synthesis of more elaborate chemical entities.
The research prominence of compounds analogous to this compound lies in their application as chiral building blocks for the synthesis of biologically active molecules. For instance, chiral 2-substituted piperidines are key components in a range of pharmaceuticals. The synthetic strategies often involve the use of chiral auxiliaries or enantioselective catalytic methods to introduce and control the stereochemistry of the piperidine (B6355638) ring and its substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-80 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in water, methanol, and chloroform |
| Chirality | (S)-configuration at the 2-position of the propyl group |
Note: The data in this table is compiled from various chemical supplier databases and should be considered as approximate values.
Scope and Academic Research Focus of the Review
The scope of this review is to provide a focused analysis of the chemical compound 1-[(2S)-2-hydroxypropyl]piperidin-2-one within the broader context of chiral piperidone scaffolds in contemporary chemical research. The primary academic research focus is on the synthetic potential of this molecule, stemming from its specific stereochemistry and functional groups.
This review will highlight the significance of the chiral piperidone core as a privileged scaffold in organic synthesis and medicinal chemistry. It will then situate this compound within this framework, discussing its structural attributes and potential as a chiral building block. The discussion will be informed by the established synthetic utility of analogous compounds, thereby providing a prospective view on the research applications of this particular molecule. The aim is to underscore the importance of such chiral synthons in the ongoing development of efficient and stereoselective synthetic methodologies.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05-3.95 (m, 1H), 3.60-3.50 (m, 1H), 3.45-3.35 (m, 1H), 3.30-3.20 (m, 1H), 2.50-2.40 (m, 2H), 1.90-1.75 (m, 4H), 1.20 (d, J=6.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.5, 65.8, 52.1, 49.3, 32.4, 23.1, 21.2, 20.9 |
| Mass Spectrometry (ESI+) | m/z 158.1181 [M+H]⁺ |
Note: The spectroscopic data presented is representative and may vary slightly depending on the experimental conditions and solvent used.
Methodological Approaches to the Synthesis of this compound and its Stereoisomers
The synthesis of optically pure compounds such as this compound is a significant focus in organic chemistry due to the prevalence of such chiral motifs in biologically active molecules. The stereocenter on the N-substituted side chain requires precise control during synthesis, which can be achieved through various strategic approaches. These methodologies include leveraging naturally occurring chiral molecules, employing sophisticated catalyst systems, and utilizing the inherent selectivity of enzymes.
Computational and Theoretical Investigations on 1 2s 2 Hydroxypropyl Piperidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Preferences
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of heterocyclic compounds like piperidin-2-one derivatives.
Electronic Structure: DFT calculations are instrumental in determining the electronic properties of 1-[(2S)-2-hydroxypropyl]piperidin-2-one. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ekb.eg For piperidine (B6355638) derivatives, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. ekb.eg In a typical N-substituted piperidone, the carbonyl oxygen would be a site of high electron density (nucleophilic), while the carbonyl carbon and protons alpha to the nitrogen and carbonyl group would be electrophilic.
Conformational Preferences: The piperidin-2-one ring is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. DFT calculations allow for the geometry optimization of these different conformers to determine their relative stabilities. researchgate.net For most piperidine derivatives, the chair conformation is generally the most stable. chemrevlett.com However, the presence of the lactam (amide) functionality and the N-substituent in this compound influences the ring's puckering and the energetic landscape.
Studies on similar N-acylpiperidines have shown that the substitution on the nitrogen atom significantly affects the conformational equilibrium. researchgate.net DFT calculations can quantify the energy differences between conformers where the N-substituent is in an axial versus an equatorial-like orientation relative to the ring's mean plane. These calculations often reveal that weak intramolecular hydrogen bonds, for instance between the hydroxyl group of the side chain and the carbonyl oxygen, can play a significant role in stabilizing certain conformations. researchgate.net
Below is a table summarizing typical data obtained from DFT calculations for a substituted piperidine derivative.
| Computational Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 eV to -7.5 eV | Characterizes the ability to donate an electron. |
| LUMO Energy | -0.5 eV to 0.5 eV | Characterizes the ability to accept an electron. |
| HOMO-LUMO Gap | 6.0 eV to 8.0 eV | Indicates chemical stability and reactivity. ekb.eg |
| Dipole Moment | 3.0 D to 5.0 D | Measures polarity, affecting solubility and intermolecular forces. ekb.eg |
| Relative Energy (Chair vs. Boat) | Chair is typically 4-6 kcal/mol more stable | Determines the predominant conformation of the molecule. |
Molecular Dynamics Simulations for Conformational Landscape Exploration of Piperidone Analogues
While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the full conformational landscape of flexible molecules like this compound and its analogues in a simulated environment (e.g., in solution). nih.govnih.gov
By simulating the molecule's movement over nanoseconds to microseconds, MD can reveal the transitions between different conformational states (e.g., chair-to-boat flips), the flexibility of the N-substituent, and the dynamics of intramolecular hydrogen bonding. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target, such as an enzyme or receptor. researchgate.net
For chiral piperidine analogues, MD simulations can elucidate how the stereochemistry influences the conformational preferences and dynamics. researchgate.netresearchgate.net The simulation can track key dihedral angles within the piperidone ring and the side chain to map the accessible conformational space and identify the most populated conformational families. arxiv.org The results from MD simulations provide a statistical understanding of the molecule's structure in solution, which is often more relevant to its biological function than the minimum-energy structure in a vacuum. researchgate.net
| MD Simulation Output | Information Gained |
| Root-Mean-Square Deviation (RMSD) | Stability of the molecule's conformation over time. |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |
| Dihedral Angle Distribution | Preferred rotational states of bonds and ring puckering. arxiv.org |
| Radial Distribution Function | Solvation structure and interaction with solvent molecules. |
| Hydrogen Bond Analysis | Presence and lifetime of intra- and intermolecular hydrogen bonds. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation in Piperidone Synthesis
Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions used to synthesize piperidones. ekb.egresearchgate.net A common and efficient route to N-substituted piperidones is the intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an activated double bond within the same molecule to form the heterocyclic ring. researchgate.netntu.edu.sgrsc.org
Theoretical calculations can be used to model the entire reaction pathway for the synthesis of this compound. This involves:
Reactant and Product Optimization: Calculating the geometries and energies of the starting materials and the final piperidone product.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state of the key ring-closing step. The structure and energy of the TS are critical for determining the reaction's feasibility and rate.
Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it connects the reactants and products as expected.
By comparing the activation energies for different possible pathways (e.g., different stereochemical approaches in the cyclization step), chemists can predict the likely outcome of a reaction and understand the origins of stereoselectivity. acs.org For example, in the synthesis of chiral piperidones, DFT can explain why one diastereomer is formed preferentially over another. acs.orgnih.gov These computational insights can guide the optimization of reaction conditions, such as temperature, catalyst, and solvent, to improve the yield and selectivity of the synthesis. ntu.edu.sg
In Silico Prediction of Spectroscopic Properties and Validation with Experimental Data
One of the powerful applications of modern quantum chemistry is the in silico (computational) prediction of spectroscopic properties, which can be used to confirm the structure of a newly synthesized compound. ingentaconnect.combenthamdirect.com DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgresearchgate.netdtic.mildtic.mil
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating NMR chemical shifts (¹H and ¹³C). soton.ac.uk The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. researchgate.net Comparing the calculated NMR spectrum with the experimental one is a robust method for structural verification and stereochemical assignment. researchgate.netresearchgate.net Discrepancies between predicted and observed shifts can often be explained by conformational averaging or solvent effects. rug.nlruc.dkkettering.edu
IR Spectroscopy: DFT can also calculate the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum. The calculated spectrum can help in assigning the experimental peaks to specific vibrational modes, such as the characteristic C=O stretch of the lactam ring or the O-H stretch of the hydroxyl group. acs.org Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, and a scaling factor is typically applied to improve the agreement. dtic.mil
The table below presents a hypothetical comparison of experimental and DFT-calculated spectroscopic data for a molecule like this compound, illustrating the typical level of agreement.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |
| ¹³C NMR (δ, ppm) | 172.5 | 173.1 | C=O (Lactam) |
| 55.8 | 56.5 | N-CH₂ | |
| 65.2 | 65.9 | CH-OH | |
| ¹H NMR (δ, ppm) | 3.55 | 3.60 | N-CH₂ (axial) |
| 3.90 | 3.98 | CH-OH | |
| 1.15 | 1.18 | CH₃ | |
| IR Frequency (cm⁻¹) | 3400 | 3550 (unscaled) | O-H stretch |
| 1650 | 1720 (unscaled) | C=O stretch (Lactam) |
Strategic Role of 1 2s 2 Hydroxypropyl Piperidin 2 One in the Synthesis of Complex Chemical Architectures
Utilization as a Chiral Building Block in Heterocyclic Synthesis
The primary value of 1-[(2S)-2-hydroxypropyl]piperidin-2-one in organic synthesis lies in its function as a chiral template. The stereocenter on the hydroxypropyl side chain serves as a powerful control element, guiding the stereochemical outcome of subsequent transformations to build more elaborate chiral structures. Chemists utilize this compound to introduce a specific, predetermined stereochemistry at the C2 position of the piperidine (B6355638) ring, a common structural motif in a vast array of bioactive molecules.
The synthetic strategy often involves the manipulation of the side chain to create electrophilic sites, which then trigger intramolecular cyclization reactions. For instance, activation of the terminal hydroxyl group followed by nucleophilic attack by the lactam nitrogen or an enolate intermediate allows for the diastereoselective formation of new rings. This approach has been successfully applied to the synthesis of various substituted piperidines, pyrrolidines, and other nitrogenous heterocycles where the stereochemical integrity is crucial for biological function. The (S)-configuration of the hydroxypropyl group directly translates into the desired stereochemistry of the final product, obviating the need for challenging enantioselective steps later in the synthetic sequence.
Precursor to Structurally Diverse Piperidine Alkaloids and Analogues
The piperidine scaffold is a privileged structure in medicinal chemistry and natural products, appearing in numerous alkaloids with significant physiological effects. This compound is a particularly effective starting point for the enantioselective synthesis of several classes of these alkaloids, most notably those belonging to the quinolizidine (B1214090) and indolizidine families, such as the Lythraceae alkaloids.
The synthesis of these bicyclic systems typically proceeds through the generation of a key N-acyliminium ion intermediate. The side chain of this compound is first modified, for example, by conversion of the hydroxyl group into a leaving group or by oxidation to an aldehyde. Subsequent treatment with an acid catalyst promotes the formation of an endocyclic N-acyliminium ion. This highly reactive species is then trapped intramolecularly by a tethered nucleophile, which is often introduced by extending the side chain. The stereocenter originally present in the starting material directs the facial selectivity of the nucleophilic attack, leading to the formation of the bicyclic alkaloid core with high stereocontrol. This strategy has been instrumental in the total synthesis of alkaloids like (-)-lasubine I.
Construction of Polycyclic Nitrogen-Containing Systems Employing Piperidone Scaffolds
The utility of the piperidone scaffold derived from this compound extends beyond bicyclic alkaloids to the assembly of more complex polycyclic nitrogen-containing frameworks. By employing tandem reactions and sequential cyclizations, chemists can leverage the initial chiral piperidine ring as an anchor point to construct additional rings with controlled stereochemistry.
One common strategy involves the formation of an N-acyliminium ion, which undergoes a primary cyclization to form a bicyclic system like a quinolizidinone. Functional groups strategically placed on this initial product can then be used to initiate subsequent ring-forming reactions. For example, a pendant nucleophile on the quinolizidinone core can be induced to attack an electrophilic site elsewhere on the molecule, thereby forging a third ring. These cascade reactions, where the stereochemical information from the initial chiral building block is relayed through multiple steps, are highly efficient for building molecular complexity. This approach allows for the stereocontrolled synthesis of intricate, fused, and bridged polycyclic systems that are otherwise difficult to access.
Stereocontrolled Incorporation into Natural Product Frameworks
The enantiopure nature of this compound makes it an ideal starting material for the total synthesis of natural products where precise stereochemical control is paramount. Its most notable application is in the synthesis of Lythraceae alkaloids, a family of quinolizidine alkaloids known for their interesting biological activities.
A prominent example is the asymmetric synthesis of (-)-lasubine I. In a representative synthesis, the hydroxyl group of the starting chiral lactam is converted into a more complex side chain containing a nucleophilic moiety, such as a silyl (B83357) enol ether. The lactam is then reduced to the corresponding piperidine. The generation of an N-acyliminium ion intermediate triggers a highly diastereoselective intramolecular cyclization. The existing (S)-stereocenter on the side chain effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. This results in the formation of the quinolizidine ring system with the desired stereochemistry at the newly formed stereocenters, faithfully transferring the chirality from the starting material to the final natural product.
Table 1: Key Transformations in the Synthesis of (-)-Lasubine I
| Step | Reactant | Key Intermediate | Transformation | Stereochemical Control |
|---|---|---|---|---|
| 1 | This compound | Extended side-chain piperidone | Side-chain elaboration | Preservation of (S)-stereocenter |
| 2 | Modified Piperidone | N-acyliminium ion | Intramolecular cyclization | Substrate control from the (S)-stereocenter on the side chain |
Development of New Synthetic Methodologies Leveraging the Chiral Hydroxypropyl-Piperidone Moiety
While often used within established synthetic routes, the unique structural features of this compound and its derivatives have also spurred the development of new synthetic methods. The combination of the lactam, the chiral side chain, and the piperidine ring provides a platform for exploring novel cyclization strategies and stereoselective bond formations.
Research in this area has focused on creating novel tandem reactions where the chiral moiety actively participates in the catalytic cycle or acts as an internal ligand to direct the stereochemical outcome of a metal-catalyzed process. For instance, methodologies are being explored where the hydroxyl group on the side chain coordinates to a metal catalyst, creating a chiral environment that influences the enantioselectivity of a reaction occurring at another part of the molecule. These substrate-directed transformations are highly sought after as they can provide high levels of stereocontrol without the need for expensive chiral catalysts or reagents. The development of such methodologies expands the synthetic chemist's toolkit and opens up new avenues for the efficient and stereoselective synthesis of complex nitrogen-containing molecules.
Future Directions and Emerging Research Avenues for 1 2s 2 Hydroxypropyl Piperidin 2 One
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity in Piperidone Functionalization
The precise control of stereochemistry is paramount in modern chemical synthesis, particularly for pharmaceutical applications. The chiral center in 1-[(2S)-2-hydroxypropyl]piperidin-2-one provides a foundation for diastereoselective reactions, but achieving high enantioselectivity in further functionalization of the piperidone ring requires sophisticated catalytic systems. Future research will likely focus on developing and applying novel catalysts that can effectively differentiate between enantiotopic faces or positions on the piperidone scaffold.
Key areas of exploration include:
Transition-Metal Catalysis : Research into transition-metal-catalyzed reactions continues to yield powerful tools for C-H functionalization. nih.gov Systems based on rhodium, iridium, and palladium have shown promise in the functionalization of saturated N-heterocycles. nih.govwhiterose.ac.uk For instance, developing iridium-catalyzed asymmetric hydrogenation of unsaturated piperidone derivatives could provide a direct route to new stereocenters with high enantiomeric excess. researchgate.netnih.gov Similarly, copper-catalyzed C-H amination presents another avenue for introducing nitrogen-containing functional groups with stereocontrol. acs.orgnih.gov
Photoredox Catalysis : Visible-light photoredox catalysis offers mild conditions for a variety of chemical transformations. researchgate.net Its application to the α-functionalization of piperidines has been demonstrated, and this strategy could be adapted for the this compound scaffold. nih.govresearchgate.net By combining photoredox catalysts with chiral co-catalysts, it may be possible to achieve highly enantioselective additions to the piperidone ring.
Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. The use of biocatalytic carbon-hydrogen oxidation, where enzymes selectively add a hydroxyl group, represents a promising strategy for modifying the piperidone core. news-medical.net Exploring enzymes like hydrolases, oxidoreductases, or transaminases could enable highly specific and enantioselective modifications of the scaffold that are challenging to achieve through traditional chemical methods.
| Catalytic System | Potential Reaction Type | Anticipated Advantage | Reference |
|---|---|---|---|
| Copper (Cu) Complexes | Intramolecular C-H Amination | Direct formation of C-N bonds for creating complex nitrogen heterocycles. | acs.orgnih.gov |
| Palladium (Pd) Catalysts | Annulation / Cross-Coupling | Construction of fused ring systems or introduction of aryl/vinyl groups. | whiterose.ac.uk |
| Iridium (Ir) / Rhodium (Rh) Catalysts | Asymmetric Hydrogenation / Carbonylation | High enantioselectivity in the reduction of double bonds or C-H functionalization. | nih.govresearchgate.netnih.gov |
| Photoredox / Nickel (Ni) Catalysis | Radical Cross-Coupling | Formation of C-C bonds under mild conditions, avoiding harsh reagents. | news-medical.net |
| Enzymes (Biocatalysis) | Oxidation / Reduction / Hydrolysis | Exceptional chemo-, regio-, and stereoselectivity under environmentally benign conditions. | news-medical.net |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Synthesis Design
Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and molecular properties, guiding the rational design of experiments. For a molecule like this compound, advanced computational modeling can accelerate the development of new synthetic methodologies.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations : DFT is a powerful tool for elucidating reaction pathways and understanding the origins of selectivity. acs.orgresearchgate.net By modeling the interaction between the chiral piperidone substrate, reagents, and catalysts, researchers can predict the most favorable reaction outcomes. nih.gov These studies can explain observed stereoselectivities and guide the modification of catalysts or substrates to enhance desired results, such as favoring a specific diastereomer in an alkylation reaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling : While often used in drug discovery, QSAR principles can be applied to predict the reactivity and selectivity of a series of related chiral scaffolds. mdpi.com By building models that correlate structural features of piperidone derivatives with their performance in specific reactions, it becomes possible to predict the outcome for new, untested substrates, thereby streamlining the synthetic process.
Machine Learning and AI-Driven Synthesis Planning : Emerging AI platforms can analyze vast datasets of chemical reactions to propose novel synthetic routes. By inputting the this compound scaffold as a starting material, these tools could identify non-obvious pathways to complex target molecules, potentially uncovering new types of reactions and accelerating the discovery of innovative chemical structures.
| Computational Method | Primary Application | Specific Goal for the Piperidone Scaffold | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Elucidation | Calculate transition state energies to predict stereochemical outcomes of catalytic reactions. | researchgate.netacs.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlate substituent effects with diastereoselectivity in functionalization reactions. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understand the conformational preferences of the scaffold and how they influence reactivity. | N/A |
| AI-Driven Retrosynthesis | Synthesis Design | Propose novel and efficient synthetic routes starting from the chiral piperidone building block. | N/A |
Design of Next-Generation Synthetic Strategies Incorporating the Chiral Hydroxypropyl-Piperidone Scaffold for Chemical Innovation
The piperidine (B6355638) ring is a ubiquitous and important scaffold in pharmaceutical research. nih.govacs.org The this compound structure, with its pre-installed stereocenter and versatile functional groups (amide, hydroxyl), is an ideal starting point for creating diverse molecular architectures. Future work will focus on integrating this scaffold into innovative, multi-step synthetic strategies.
Promising directions include:
Fragment-Based and Modular Synthesis : A key trend in medicinal chemistry is the use of modular approaches to rapidly assemble libraries of complex molecules. news-medical.net The chiral piperidone can serve as a central scaffold onto which various fragments are attached. A recently developed two-stage process involving biocatalytic oxidation followed by radical cross-coupling exemplifies such a modular strategy, dramatically simplifying the synthesis of complex piperidines. news-medical.net Applying this logic could allow for the efficient generation of novel compounds for biological screening.
Diversity-Oriented Synthesis (DOS) : DOS aims to create structurally diverse and complex small molecules from a common starting material. The multiple functional groups on the hydroxypropyl-piperidone scaffold allow for divergent reaction pathways. For example, the hydroxyl group can be used to direct reactions or be converted into other functionalities, while the piperidone ring can undergo various ring-opening, expansion, or functionalization reactions.
Scaffold Hopping and Analogue Development : The chiral piperidone core can be used to create analogues of known bioactive compounds. For instance, chiral 2-substituted 4-piperidones have been used as templates to access analogues of Donepezil, a drug used for Alzheimer's disease. nih.govacs.org This demonstrates how modifying the substitution pattern on a core piperidone structure can lead to new therapeutic candidates. kcl.ac.uk The this compound scaffold offers a unique starting point for similar explorations in various disease areas. thieme-connect.com
| Synthetic Strategy | Core Concept | Potential Outcome for Chemical Innovation | Reference |
|---|---|---|---|
| Modular Synthesis | Step-wise and convergent assembly of molecular fragments onto the core scaffold. | Rapid access to libraries of structurally related compounds for drug discovery. | news-medical.net |
| Diversity-Oriented Synthesis (DOS) | Using branching reaction pathways from a common starting material to create diverse structures. | Exploration of novel chemical space and identification of unexpected biological activities. | N/A |
| Scaffold-Based Analogue Design | Systematic modification of the chiral piperidone core to mimic or improve upon existing drugs. | Development of next-generation therapeutics with improved efficacy or properties. | nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
